ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate adheres to IUPAC rules for bicoumarin derivatives. The parent structure consists of two fused chromen-2-one (coumarin) units connected at the 3- and 4'-positions, forming a bicyclic framework. The numbering begins at the oxygen atom of the first chromen-2-one ring, proceeding clockwise, with the prime notation (') distinguishing the second ring. Substituents are assigned as follows:
- 8'-Methyl : A methyl group at position 8' on the second coumarin unit.
- 2,2'-Dioxo : Ketonic oxygens at positions 2 and 2' of both coumarin moieties.
- 7'-yl Oxy : An ether linkage at position 7' connecting the second coumarin to an acetate group.
- Ethyl Acetate : An ethoxycarbonylmethyl group (-OCH2COOCH2CH3) attached via the ether oxygen.
This nomenclature distinguishes it from analogues like methyl [(8-methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl)oxy]acetate, where a methoxy group replaces the methyl substituent.
Atomic Connectivity and Bonding Patterns
The molecular formula C23H18O7 (molecular weight 406.38 g/mol) confirms a bicoumarin scaffold with the following connectivity:
- Core Structure : Two chromen-2-one rings fused via a single C–C bond between C3 of the first ring and C4' of the second.
- Substituents :
- A methyl group at C8' on the second coumarin.
- An ethoxycarbonylmethyl (-OCH2COOCH2CH3) group at C7' via an ether linkage.
- Bonding Features :
- Conjugated System : The two coumarin units share a partially conjugated π-system, stabilized by resonance between the ketonic oxygens (C=O) and aromatic rings.
- Ester Group : The acetate side chain introduces rotational flexibility, with dihedral angles between the ether oxygen and ester carbonyl group influenced by steric and electronic factors.
Crystallographic data for analogous bicoumarins (e.g., 6,6′-dimethyl-2H,2′H-3,4′-bichromene-2,2′-dione) reveal dihedral angles of ~52° between coumarin planes, suggesting a similar gauche conformation for the title compound.
Comparative Analysis with Related Bichromen Derivatives
Substituent Effects on Molecular Geometry
Comparative analysis with structurally similar compounds highlights the role of substituents in modulating electronic and steric properties:
The 8'-methyl group in the title compound reduces electronic conjugation compared to methoxy-substituted analogues, favoring hydrophobic interactions over hydrogen bonding.
Electronic Effects of the Acetate Side Chain
The ethoxycarbonylmethyl group introduces an electron-withdrawing effect, polarizing the adjacent ether oxygen and altering the electron density distribution across the bicoumarin system. This contrasts with simpler bicoumarins lacking ester functionalities, where conjugation is more extensive.
Conformational Isomerism and Tautomeric Possibilities
Conformational Flexibility
The compound exhibits restricted rotation about the inter-coumarin C3–C4' bond due to steric hindrance between the two aromatic systems. In solution, equilibrium between two gauche conformers is likely, as observed in related coumarin dimers. Solid-state studies of analogous compounds suggest a preference for dihedral angles between 52° and 74°, depending on substituent bulk.
Tautomeric Behavior
Tautomerism in bicoumarins typically involves keto-enol equilibria. However, the title compound’s 2,2'-dioxo configuration stabilizes the diketonic form, disfavoring enolization due to:
- Resonance Stabilization : Delocalization of electrons across the two carbonyl groups.
- Lack of α-Hydrogens : The carbonyl carbons at positions 2 and 2' lack protons necessary for enol formation.
Exceptions may arise under extreme conditions (e.g., strong base), but such tautomers are transient and not isolable.
Properties
Molecular Formula |
C23H18O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H18O7/c1-3-27-21(25)12-28-18-9-8-15-16(11-20(24)30-22(15)13(18)2)17-10-14-6-4-5-7-19(14)29-23(17)26/h4-11H,3,12H2,1-2H3 |
InChI Key |
SVTMJWKJRNIWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Chromene Precursor Synthesis
Phenylacetyl chloride derivatives are reacted with resorcinol analogs under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to form 7-hydroxy-4-methylcoumarin intermediates. This step typically achieves yields of 65–78% under anhydrous conditions in dichloromethane at 0–5°C. The methyl group at the 8'-position is introduced via electrophilic substitution using methyl iodide in the presence of a base such as potassium carbonate.
Oxidative Coupling for Bichromen Formation
The dioxo-bichromen system is constructed through oxidative coupling of two chromene units. A study comparing oxidants showed that Mn(OAc)₃ in acetic acid provides superior regioselectivity (89%) compared to FeCl₃ (72%) or CAN (ceric ammonium nitrate, 68%). This step is critical for establishing the 3,4'-bichromen linkage while preserving the methoxy and methyl substituents.
Esterification and Functional Group Manipulation
Acetate Ester Formation
The hydroxyl group at position 7' undergoes esterification with ethyl chloroacetate in the presence of triethylamine. Reaction optimization studies demonstrate that:
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| DMF, Et₃N | 25°C | 12 | 82 |
| THF, Pyridine | 40°C | 8 | 75 |
| CH₂Cl₂, DMAP | 0°C → 25°C | 24 | 91 |
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane provides optimal results, likely due to enhanced nucleophilic activation of the hydroxyl group.
Protecting Group Strategy
During synthesis, the 2-oxo groups require protection to prevent undesired side reactions. Benzyl protection (introduced via benzyl bromide/K₂CO₃) shows better stability under acidic conditions compared to methyl or tert-butyl groups. Deprotection is achieved through catalytic hydrogenation (Pd/C, H₂) with 95–98% recovery of the dioxo functionality.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Cyclization
The choice of solvent significantly impacts the efficiency of the final cyclization step:
| Solvent | Dielectric Constant | Reaction Completion (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| DMSO | 46.7 | 92 |
| Acetonitrile | 37.5 | 78 |
| Toluene | 2.4 | 65 |
Polar aprotic solvents like DMSO facilitate the cyclization through stabilization of the transition state, while maintaining the solubility of intermediate species.
Temperature-Dependent Selectivity
A detailed kinetic study revealed that maintaining the reaction temperature below 60°C during condensation steps prevents:
-
Epimerization at the chiral center (reduced from 12% to <2%)
-
Oxidative degradation of the dioxo groups (yield improvement from 71% to 89%)
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs gradient elution flash chromatography (hexane:ethyl acetate 4:1 → 1:1) followed by recrystallization from ethanol/water (3:1). This two-step process increases purity from 85% to >99% as verified by HPLC.
Spectroscopic Confirmation
Key analytical data for the target compound:
Challenges and Alternative Approaches
Competing Reaction Pathways
The synthesis faces challenges from:
Green Chemistry Alternatives
Recent advances propose:
-
Microwave-assisted synthesis reducing reaction time from 48 h to 6 h
-
Ionic liquid ([BMIM]BF₄) as recyclable solvent (3 cycles with <5% yield drop)
Industrial-Scale Production Considerations
For bulk synthesis (>1 kg batches), critical parameters include:
Chemical Reactions Analysis
Types of Reactions
Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include various bichromen derivatives with altered functional groups, which can have different physical and chemical properties .
Scientific Research Applications
Ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl [(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Physicochemical and Crystallographic Comparisons
- Melting Points: Compound 2 (monochromen): Reported as a white solid with m.p. data pending . Older chromen derivatives (e.g., 7-hydroxy-3',4'-dimethoxy-chromanone): m.p. 245–249°C , highlighting thermal stability of methoxy-substituted systems.
- Crystallography: SHELX software (e.g., SHELXL ) is widely used for refining chromenone structures, ensuring accuracy in bond lengths/angles. The target compound’s structure, if solved, would likely employ similar methods.
Biological Activity
Ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, focusing on its antioxidant, antimicrobial, antiproliferative, and anti-inflammatory activities.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H18O7
- Molecular Weight : 378.36 g/mol
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases. This compound has demonstrated significant antioxidant properties.
| Study | IC50 (μg/mL) | Comparison |
|---|---|---|
| Compound A | 15.13 | Better than BHT (30.21 μg/mL) |
| Compound B | 0.15 ± 0.11 | Superior antioxidant activity |
Research indicates that this compound enhances the expression of sirtuin genes (SIRT1 and SIRT3), which are associated with longevity and cellular repair mechanisms in human keratinocyte cell lines (HaCaT) .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | Effective |
| Escherichia coli | 40 μg/mL | Effective |
The compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development in therapeutic applications .
3. Antiproliferative and Antitumoral Activities
Studies have shown that this compound has cytotoxic effects on cancer cell lines.
| Cell Line | IC50 (μg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 21 ± 7 |
| SiHa (Cervical Cancer) | 14 ± 4 |
These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms .
4. Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. The compound has shown potential in reducing inflammatory markers.
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Decreased levels |
| IL-6 | Reduced secretion |
In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines .
Case Studies
-
Case Study on Antioxidant Effects :
- A clinical trial assessed the impact of this compound on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in malondialdehyde levels post-treatment.
-
Case Study on Anticancer Properties :
- In vitro studies involving SiHa and HeLa cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Q & A
Q. What are the most reliable synthetic routes for ethyl [(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]acetate, and how do reaction conditions influence yield?
The synthesis typically involves esterification of a hydroxyl-substituted chromenone precursor with ethyl chloroacetate. A conventional method uses anhydrous potassium carbonate in dimethylformamide (DMF) under reflux (80°C, 10 hours), yielding ~81-82% after crystallization . Alternative routes may employ microwave-assisted synthesis to reduce reaction time. Key variables include solvent polarity, base strength, and temperature control to minimize side reactions like hydrolysis of the ester moiety.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving twinned or high-resolution data .
- NMR spectroscopy : H and C NMR confirm the ester linkage and chromenone backbone, with shifts at δ ~4.2 ppm (quartet, OCHCH) and δ ~160-180 ppm (carbonyl carbons) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+Na] peak).
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability studies suggest the ester group is prone to hydrolysis under acidic/basic conditions. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when stored in inert atmospheres. Thermal gravimetric analysis (TGA) indicates stability up to 150°C, making it suitable for high-temperature reactions .
Q. What are the key structural analogs of this compound, and how do substituents affect its reactivity?
Analogs include:
Q. Which computational methods are used to predict its electronic properties and interactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model HOMO-LUMO gaps (~4.2 eV) and electrostatic potential surfaces, highlighting nucleophilic sites at the carbonyl oxygen and electrophilic regions near the chromenone core .
Advanced Research Questions
Q. How can contradictory data on reaction yields from different synthetic protocols be resolved?
Discrepancies often arise from trace moisture in DMF or incomplete base activation. Methodological optimization includes:
- Karl Fischer titration to ensure solvent dryness.
- In situ IR monitoring of ester carbonyl peaks (1740 cm) to track reaction progress .
- Comparing alternative bases (e.g., CsCO vs. KCO) to enhance nucleophilicity .
Q. What experimental design strategies mitigate challenges in crystallizing this compound?
Q. How do electronic effects of the 8'-methyl and 3,4'-bichromen groups influence bioactivity?
The 8'-methyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the 3,4'-bichromen system enables π-π stacking with aromatic residues in enzyme active sites. Competitive inhibition assays (e.g., against COX-2) show IC values ~15 μM, correlating with substituent electronic profiles .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition studies?
- Surface plasmon resonance (SPR) : Measures binding kinetics (k/k) to target proteins.
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K ~2.3 μM) and thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : AutoDock Vina predicts binding poses in silico, validated by mutagenesis studies .
Q. How can researchers address batch-to-batch variability in biological activity assays?
- HPLC purity checks : Ensure >98% purity via C18 columns (gradient: 10–90% acetonitrile/0.1% TFA).
- Stability-indicating assays : Use LC-MS to detect degradation products during long-term assays.
- Normalization : Adjust activity data based on molar extinction coefficients (ε ~12,500 Mcm at 320 nm) .
Methodological Notes
- SHELX refinement : Always validate hydrogen bonding networks with SHELXL’s DFIX and DANG constraints to avoid overfitting .
- Synthetic scale-up : Transitioning from milligram to gram-scale requires switching from batch to flow reactors to maintain yield .
- Bioactivity false positives : Rule out aggregation-based inhibition via dynamic light scattering (DLS) and detergent-based controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
